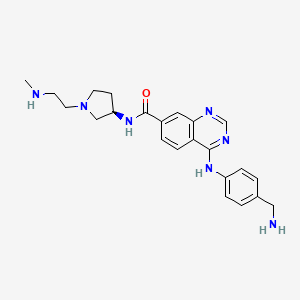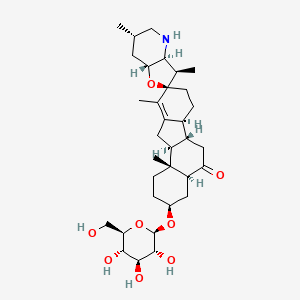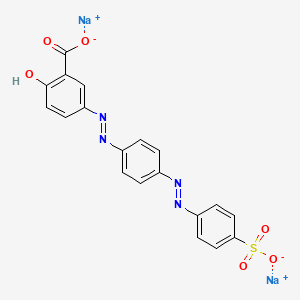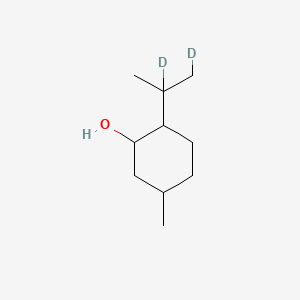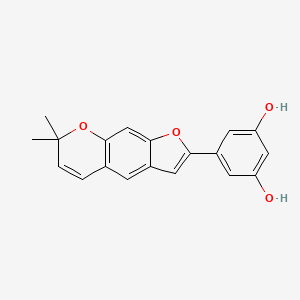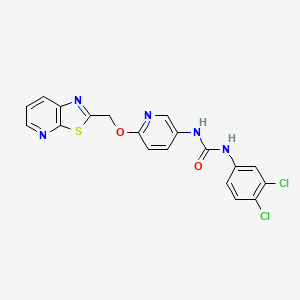
sEH/FLAP-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sEH/FLAP-IN-1 involves the preparation of thiazolopyridine derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally, it involves the use of various reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as this compound is primarily used for research purposes. the synthesis would likely involve scaling up the laboratory procedures with appropriate adjustments for larger quantities and maintaining purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
sEH/FLAP-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
sEH/FLAP-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dual inhibition mechanisms.
Biology: Investigated for its role in modulating inflammatory pathways.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs .
Mécanisme D'action
sEH/FLAP-IN-1 exerts its effects by inhibiting both soluble epoxide hydrolase and 5-lipoxygenase-activating protein. This dual inhibition leads to a decrease in the formation of pro-inflammatory leukotrienes and thromboxane, thereby reducing inflammation. The molecular targets include the active sites of sEH and FLAP, and the pathways involved are related to the metabolism of arachidonic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quiflapon: Another FLAP inhibitor with similar anti-inflammatory properties.
Diflapolin: A dual FLAP/sEH inhibitor with high target selectivity.
Atuliflapon: A novel FLAP inhibitor used in the treatment of coronary artery disease .
Uniqueness
sEH/FLAP-IN-1 is unique due to its dual inhibition mechanism, targeting both sEH and FLAP simultaneously. This dual action provides a more comprehensive approach to reducing inflammation compared to compounds that target only one of these enzymes .
Propriétés
Formule moléculaire |
C19H13Cl2N5O2S |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[6-([1,3]thiazolo[5,4-b]pyridin-2-ylmethoxy)pyridin-3-yl]urea |
InChI |
InChI=1S/C19H13Cl2N5O2S/c20-13-5-3-11(8-14(13)21)24-19(27)25-12-4-6-16(23-9-12)28-10-17-26-15-2-1-7-22-18(15)29-17/h1-9H,10H2,(H2,24,25,27) |
Clé InChI |
YSQXDQNKWMEINI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)SC(=N2)COC3=NC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


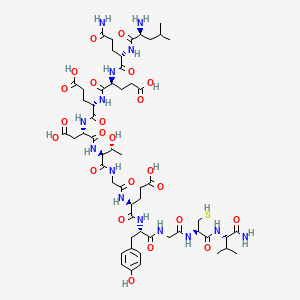
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)

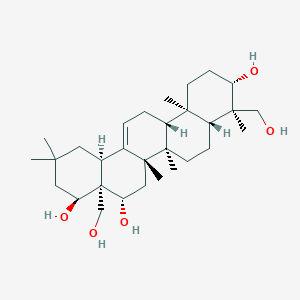
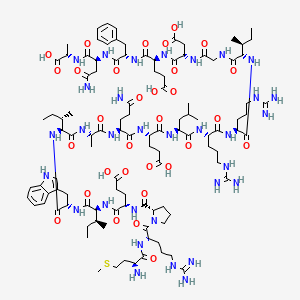
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)



